2-(4-bromophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Description
This compound features a central isoindoline-1,3-dione (phthalimide) core substituted at the 5-position with a carboxylate ester group. The ester moiety is further functionalized with a 4-bromophenyl-2-oxoethyl chain, while the isoindoline nitrogen is linked to a 3-chlorophenyl group. The bromine and chlorine substituents are positioned para and meta to their respective aromatic rings, influencing electronic properties such as electron-withdrawing effects and steric bulk.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClNO5/c24-15-7-4-13(5-8-15)20(27)12-31-23(30)14-6-9-18-19(10-14)22(29)26(21(18)28)17-3-1-2-16(25)11-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZDJIOPMOQOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a synthetic compound with potential biological activity. This article reviews its synthesis, structural characteristics, and biological evaluations based on existing literature.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 498.7 g/mol. The compound features a complex structure that includes a dioxoisoindoline framework, which is known for its potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reactions often utilize various coupling agents and solvents to facilitate the formation of the desired compound. Specific conditions such as temperature and reaction time can significantly affect the yield and purity of the final product.
Anticancer Activity
Isoindoline derivatives are being explored for their anticancer properties. Studies have demonstrated that compounds containing dioxo groups can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The presence of bromine and chlorine substituents may enhance these effects by increasing lipophilicity and altering electronic properties.
Enzyme Inhibition
There is evidence that similar compounds can act as enzyme inhibitors. For example, certain isoindoline derivatives have been reported to inhibit enzymes involved in cancer metabolism and inflammation. This mechanism could be relevant for this compound, although specific enzyme targets remain to be elucidated.
Case Studies and Research Findings
Several studies have investigated related compounds:
- Antimicrobial Study : A study on phenacyl benzoates showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could yield similar results for this compound .
- Anticancer Research : Research into isoindole derivatives indicated promising anticancer activity through apoptotic pathways in breast cancer cell lines . These findings support further exploration of this compound in cancer research.
- Enzyme Inhibition : Investigations into related isoindoline compounds demonstrated their ability to inhibit key metabolic enzymes in cancer cells . This suggests that the target compound may possess similar inhibitory effects.
Scientific Research Applications
Chemical Properties and Reactivity
The distinct properties of this compound arise from its functional groups:
- Dioxo moiety : This allows for nucleophilic addition reactions, which can lead to the formation of diverse derivatives.
- Halogen substituents : The presence of bromine and chlorine enhances electrophilic aromatic substitution reactions, facilitating further chemical modifications.
- Carbonyl groups : These can engage in condensation reactions, broadening the scope for potential derivatives.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methodologies may include:
- Condensation Reactions : Combining appropriate reactants under controlled conditions to form the desired product.
- Electrophilic Substitution : Utilizing the reactivity of halogenated groups to introduce additional functional groups.
- Nucleophilic Additions : Targeting carbonyl functionalities for further functionalization.
Medicinal Chemistry
The compound's structural characteristics suggest potential biological activities. Research indicates that compounds with similar dioxoisoindoline structures exhibit:
- Antitumor Activity : Studies have shown that isoindoline derivatives can inhibit cancer cell proliferation.
- Antimicrobial Properties : The presence of halogen atoms may enhance the compound's efficacy against various pathogens.
Organic Synthesis
Due to its reactivity, this compound serves as a valuable synthon in organic chemistry. It can be utilized to create:
- Heterocyclic Compounds : The dioxo and isoindoline functionalities can be leveraged to synthesize complex heterocycles.
- Pharmaceutical Intermediates : Its ability to undergo various transformations makes it suitable for developing new drugs.
Case Studies
Several studies have highlighted the applications of similar compounds, providing insights into their potential uses:
- A study on the synthesis and characterization of related dioxo compounds demonstrated their utility as intermediates in drug development, particularly in targeting specific biological pathways .
- Another research project explored the antimicrobial effects of brominated isoindoline derivatives, indicating promising results against resistant bacterial strains .
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-(4-bromophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of bromophenyl and chlorophenyl precursors via esterification or nucleophilic substitution. Key considerations include:
- Temperature control : Maintain 60–80°C during ester bond formation to avoid side reactions .
- Solvent selection : Use anhydrous dimethylformamide (DMF) to enhance reactivity of carboxylate intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >90% purity .
- Data Table :
| Step | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 6 | 75 | 85 |
| 2 | 12 | 68 | 92 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : H NMR (400 MHz, CDCl) shows peaks at δ 8.2–7.3 ppm (aromatic protons), δ 5.1 ppm (ester CH), and δ 2.3 ppm (isoindoline CH) .
- IR : Strong absorption at 1720 cm (C=O stretch) and 1250 cm (C-O ester) confirms functional groups .
- X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic P2/c space group) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer :
- Cytotoxicity : Use MTT assay on HEK-293 and HeLa cell lines at 10–100 µM concentrations .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) via fluorometric kits, noting IC values .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with fluorophenyl or methyl groups instead of bromo/chloro substituents .
- Biological testing : Compare IC values across analogs using dose-response curves (4-parameter logistic model) .
- Statistical analysis : Apply ANOVA to assess significance (p < 0.05) in activity differences .
Q. How to resolve contradictions in reported biological activity across different in vitro models?
- Methodological Answer :
- Model standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-h exposure) .
- Meta-analysis : Pool data from ≥3 independent studies; apply random-effects models to account for heterogeneity .
- Mechanistic studies : Conduct surface plasmon resonance (SPR) to quantify target binding affinity (K) .
Q. What experimental designs are suitable for assessing environmental degradation pathways?
- Methodological Answer :
- Hydrolysis studies : Expose the compound to pH 3–9 buffers at 25°C; monitor degradation via HPLC-MS/MS .
- Photolysis : Use UV-A light (365 nm) in aqueous solutions; quantify half-life (t) .
- Data Table :
| Condition | Degradation Rate (%) | t (h) |
|---|---|---|
| pH 7, 25°C | 15 | 120 |
| UV-A, pH 7 | 85 | 6 |
Q. How to analyze intermolecular interactions in crystal structures of this compound?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify π-π interactions (e.g., 12% contribution) and halogen bonding (Br···O, 3.2 Å) .
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level; calculate electrostatic potential maps .
Methodological Guidelines
- Safety protocols : Use fume hoods for synthesis; wear nitrile gloves and goggles due to potential skin/eye irritation .
- Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
- Ethical compliance : Follow OECD guidelines for ecotoxicology studies (e.g., Daphnia magna acute toxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
